molecular formula C25H33N3O4 B11516147 ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate

ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate

Cat. No.: B11516147
M. Wt: 439.5 g/mol
InChI Key: IGZUHXJOCCNLEQ-UHFFFAOYSA-N
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Description

Ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate is a complex organic compound with a unique structure that includes aromatic rings, nitro groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate typically involves multiple steps, including the formation of the aromatic rings, introduction of the nitro group, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Shares similar ester functionalities but differs in the aromatic ring structure and substituents.

    5-Amino-pyrazoles: Contains nitrogen heterocycles and is used in similar synthetic applications.

Uniqueness

Ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate is unique due to its combination of aromatic rings, nitro groups, and ester functionalities, which provide a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-[4-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylideneamino]phenyl]acetate

InChI

InChI=1S/C25H33N3O4/c1-6-32-25(29)14-20-7-10-22(11-8-20)26-15-21-9-12-23(24(13-21)28(30)31)27(16-18(2)3)17-19(4)5/h7-13,15,18-19H,6,14,16-17H2,1-5H3

InChI Key

IGZUHXJOCCNLEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)N(CC(C)C)CC(C)C)[N+](=O)[O-]

Origin of Product

United States

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